molecular formula C10H12O B1663988 (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol CAS No. 53732-47-1

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

Cat. No. B1663988
CAS RN: 53732-47-1
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-JTQLQIEISA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or exploration of its unknown aspects.


Please note that the availability of this information can vary depending on the compound. For “(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol”, you may need to refer to scientific literature or databases for detailed information. If you have access to a university library, databases like SciFinder, Web of Science, and PubMed can be very helpful. You can also use Google Scholar for a more general search. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(1S)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

CAS RN

53732-47-1
Record name 1-Tetralol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053732471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,2,3,4-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TETRALOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MT77537D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, 1-tetralone (0.4 mmol), ethanol (2 mL) and a solution of potassium hydroxide in ethanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (10 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1,2,3,4-tetrahydro-1-naphthol was obtained and the ee value (ee=99.7%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 2
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 3
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 4
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 5
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 6
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

Citations

For This Compound
91
Citations
SI Rao, MW Duffel - Chirality, 1991 - Wiley Online Library
Aryl sulfotransferase IV catalyzes the 3′‐phosphoadenosine‐5′‐phosphosulfate (PAPS)‐dependent formation of sulfuric acid esters of benzylic alcohols. Since the benzylic carbon …
Number of citations: 38 onlinelibrary.wiley.com
JJ Sheng, A Saxena, MW Duffel - Drug metabolism and disposition, 2004 - ASPET
Aryl sulfotransferase (AST) IV (also named tyrosine-ester sulfotransferase and ST1A1) is a major phenol sulfotransferase in the rat, and it catalyzes the sulfation of many drugs, …
Number of citations: 13 dmd.aspetjournals.org
DA Grayson, VL Vilker - Journal of Molecular Catalysis B: Enzymatic, 1999 - Elsevier
Redox enzyme mediated biocatalysis has the potential to regio- and stereo-specifically oxidize hydrocarbons producing valuable products with minimal by-product formation. In vitro …
Number of citations: 7 www.sciencedirect.com
DA Grayson, YB Tewari, MP Mayhew, VL Vilker… - Archives of biochemistry …, 1996 - Elsevier
Camphor (cytochrome P450) 5-monooxygenase, originally isolated from the bacteriumPseudomonas putidaPgG 786, catalyzes the essentially stereospecific conversion of …
Number of citations: 38 www.sciencedirect.com
C Zeng, D Zhu, J You, X Dong, B Yang, H Zhu… - Frontiers in …, 2019 - frontiersin.org
Low progesterone level is always linked with pre-term birth. Therefore, maintaining of progesterone level is vital during pregnancy. Aldo-keto reductase family one member C1 (AKR1C1…
Number of citations: 18 www.frontiersin.org
S Rodriguez, B Qu, KR Fandrick… - Advanced Synthesis …, 2014 - Wiley Online Library
A series of efficient ruthenium catalysts has been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones with high reactivities and selectivities. The new …
Number of citations: 40 onlinelibrary.wiley.com
S Roever, G Adam, AM Cesura, G Galley… - Journal of medicinal …, 2000 - ACS Publications
The discovery of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, 1a, as a high-affinity ligand for the human ORL1 (orphanin FQ/…
Number of citations: 104 pubs.acs.org
E Kuliszewska, M Hanbauer… - … –A European Journal, 2008 - Wiley Online Library
The enantiomers of 1‐phenylethylamine were phosphorylated with diethyl chlorophosphate/Et 3 N and then Boc‐protected (Boc=tert‐butoxycarbonyl) at the nitrogen atom. These …
Y Arai, S Endo, N Miyagi, N Abe, T Miura, T Nishinaka… - Fitoterapia, 2015 - Elsevier
Human carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase superfamily, reduces a variety of carbonyl compounds including therapeutic drugs. CBR1 …
Number of citations: 36 www.sciencedirect.com
AK Yadav, M Manju, PR Chhinpa - Tetrahedron: Asymmetry, 2003 - Elsevier
This work describes preparative scale enantioselective cathodic reduction of some prochiral ketones, viz. 3,4-dihydro-1(2H)-naphthaleneone, 2-octanone, 1-phenyl-2-propanone, E-3-…
Number of citations: 21 www.sciencedirect.com

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